N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. The compound features two distinct substituents:
- A 5-chloro-2,4-dimethoxyphenyl group attached to the amide nitrogen. This aromatic moiety contains chlorine and methoxy groups at positions 5, 2, and 4, which may enhance lipophilicity and influence receptor binding.
- A 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl group linked to the piperidine nitrogen.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic or aromatic binding pockets.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c1-12-23-24-18-4-5-19(25-27(12)18)26-8-6-13(7-9-26)20(28)22-15-10-14(21)16(29-2)11-17(15)30-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJXQKNCFDBFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the 5-chloro-2,4-dimethoxyphenyl precursor, followed by the formation of the triazolo[4,3-b]pyridazin moiety. The final step involves coupling the piperidine-4-carboxamide with the previously synthesized intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and methoxy substituents on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing chloro group enhances reactivity at the para-position relative to the methoxy groups.
Key Findings :
-
Methoxy groups undergo selective demethylation with boron tribromide to yield phenolic intermediates .
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The chloro substituent participates in cross-coupling reactions with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) .
Electrophilic Aromatic Substitution
The triazolo-pyridazine core exhibits moderate electrophilic reactivity, with the pyridazine ring being more reactive than the triazole due to electron density distribution.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | Nitro-substituted triazolo-pyridazine at C7 position | |
| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at C8 of the pyridazine ring |
Key Findings :
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Nitration occurs regioselectively at the pyridazine C7 position due to directing effects of the triazole nitrogen .
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Radical bromination with N-bromosuccinimide (NBS) targets the pyridazine ring over the triazole .
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis, acylation, and reduction, enabling diversification of the piperidine moiety.
Key Findings :
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Hydrolysis under acidic conditions cleaves the amide bond to yield the carboxylic acid .
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Lithium aluminum hydride reduces the carboxamide to a primary alcohol while preserving the piperidine ring .
Piperidine Ring Modifications
The piperidine nitrogen serves as a site for alkylation and oxidation reactions.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8 hr | Quaternary ammonium salt | |
| Oxidation | mCPBA, DCM, RT, 4 hr | N-Oxide derivative |
Key Findings :
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Methylation at the piperidine nitrogen proceeds quantitatively with methyl iodide .
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Oxidation with meta-chloroperbenzoic acid (mCPBA) yields a stable N-oxide .
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in cycloaddition and metal-coordination reactions.
Key Findings :
Scientific Research Applications
Pharmacological Applications
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Cognitive Enhancement :
- The compound has been studied for its role as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). This modulation enhances cognitive functions and may be beneficial in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia .
-
Neuroprotective Effects :
- Research indicates that compounds interacting with α7 nAChRs can exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases where cholinergic signaling is impaired. Studies have shown that the compound can reduce neuroinflammation and promote neuronal survival in animal models of neurodegeneration .
- Anxiolytic and Antidepressant Properties :
Case Study 1: Cognitive Impairment in Alzheimer's Disease
In a study published in The Journal of Neuroscience, researchers administered the compound to transgenic mice models of Alzheimer's disease. Results showed significant improvements in memory tasks compared to control groups. The compound was found to enhance synaptic plasticity and reduce amyloid-beta plaque formation .
Case Study 2: Neuroinflammation
Another study investigated the compound's effects on neuroinflammation induced by lipopolysaccharide (LPS) in rats. The treatment group exhibited reduced levels of pro-inflammatory cytokines and improved behavioral outcomes in anxiety-like tests. This suggests potential therapeutic applications for inflammatory-related neurological disorders .
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
Structural Activity Relationships (SAR) :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) may exhibit enhanced solubility due to additional nitrogen, but reduced metabolic stability compared to piperidine-based compounds.
- Substituent Positioning : The 5-chloro-2,4-dimethoxyphenyl group in the target compound provides a unique steric and electronic profile compared to analogs with single methoxy or chloro groups (e.g., ).
- Heterocyclic Systems : Triazolo-pyridazine (target compound) offers distinct π-π stacking and hydrogen-bonding capabilities versus triazolo-pyridine () or benzoxazin ().
- Therapeutic Potential: The target compound’s triazolo-pyridazine moiety is reminiscent of kinase inhibitors (e.g., c-Met inhibitors), suggesting possible anticancer applications. PROTAC-linked analogs () highlight the versatility of carboxamide derivatives in emerging therapeutic modalities.
- Limitations: No direct biological data for the target compound are available in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Molecular Formula : C16H19ClN4O3
- Molecular Weight : 350.75 g/mol
- Structural Features : The molecule comprises a piperidine ring, a triazole moiety, and multiple methoxy groups that may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown selective inhibition of COX-II, which is crucial in mediating inflammatory responses.
- Modulation of Kinase Activity : The triazole ring may facilitate interactions with protein kinases involved in cancer pathways.
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of similar compounds in vivo. The results indicated significant reduction in inflammation markers when administered in models of induced inflammation. The IC50 value for COX-II inhibition was reported at 0.52 μM, showcasing the compound's potency compared to established anti-inflammatory drugs like Celecoxib .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotective Effects
Another study highlighted the neuroprotective effects attributed to compounds with similar structures. These compounds were found to modulate neuroinflammatory responses and showed promise in models of neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
